Octyl |A-D-Lactoside

説明

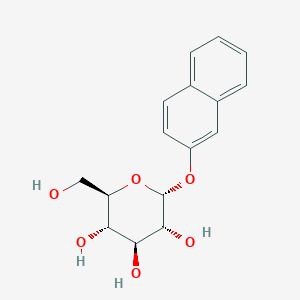

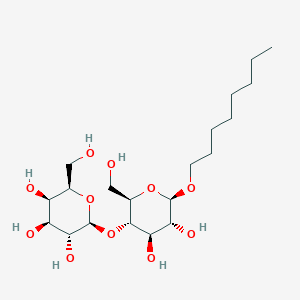

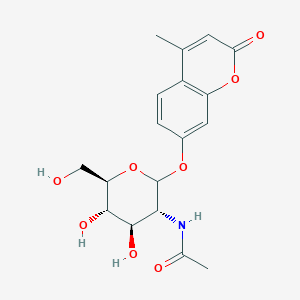

Octyl A-D-Lactoside is a compound used in the solubilization of membrane-bound proteins1. It has a molecular formula of C20H37O10 and a molecular weight of 437.511.

Synthesis Analysis

The synthesis of Octyl A-D-Lactoside can be achieved through the reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant2. In a study, it was found that the use of 10% of biocatalyst loading in the syntheses of octyl caprylate and octyl caprate resulted in conversions below 50%. When the biocatalyst loading was increased (20 or 30%), conversions around 90% were achieved3.

Molecular Structure Analysis

The molecular structure of Octyl A-D-Lactoside is complex and involves various chemical names, physical and chemical properties4. The biophysical properties of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) have been investigated5.

Chemical Reactions Analysis

Octyl A-D-Lactoside has been found to interact with other compounds in various ways. For instance, it has been used in the formation of hybrid liposomes with DPPC and cholesterol5. The presence of Octyl A-D-Lactoside modifies the thermodynamic parameters of the membranes such as phase transition temperature, enthalpy change, and cooperativity5.Physical And Chemical Properties Analysis

Octyl A-D-Lactoside has been studied for its physical and chemical properties. It has been found that the phase diagram, as well as the thermodynamic and structural properties of the binary system n-octyl α-D-glucoside/water, can be studied in the temperature range 25–130°C7.科学的研究の応用

Glycolipidomic Profiling : Octyl β-D-Lactoside derivatives have been used in glycolipidomic profiling, particularly for immune modulating bacterial-derived glycans. A notable example is the synthesis of cholesteryl-α-D-lactoside using a stable β-lactosyl iodide (Ryan A. Davis, J. Fettinger, & J. Gervay-Hague, 2015).

Pharmaceutical and Biotechnology Applications : Cellulase-mediated transglycosylation and condensation reactions have been utilized to synthesize various alkyl β-lactosides and their analogs. These compounds have potential applications in the pharmaceutical and biotechnology industries (N. Yasutake et al., 2004).

Enzyme Inhibition Studies : Derivatives of Octyl β-D-Lactoside have been investigated for their inhibitory activity against enzymes like human β-galactosidase, with implications for therapeutic applications (S. Ogawa, Y. Matsunaga, & Yoshiyuki Suzuki, 2002).

Biosynthesis of Glycolipids : Studies show that human melanoma and Chinese hamster ovary cells can convert n-alkyl-β-glucosides into structural analogs of ganglioside GM3, with Octyl β-D-glucoside being particularly effective. This has implications in the study of cell surface glycolipids and their roles in cellular processes (A. Pörtner et al., 1996).

Functional Food and Cosmetics Applications : The antioxidant activity and water solubility of β-carotene loaded in certain derivatives of Octyl β-D-Lactoside have been found to be enhanced, making them suitable for use in functional foods and cosmetics (Wenjiao Ge et al., 2015).

Safety And Hazards

The safety and hazards of Octyl A-D-Lactoside are not clearly defined. However, it is always recommended to handle chemicals with care and follow the safety guidelines provided by the manufacturer or supplier4.

将来の方向性

The potential applications of Octyl A-D-Lactoside are vast. It has been suggested that lipid/sugar materials like Octyl A-D-Lactoside could have potential properties to use as nanovesicles for drug delivery5. Further research and development in this area could lead to innovative drug delivery systems.

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-YAIANMIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432097 | |

| Record name | Octyl |A-D-Lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl |A-D-Lactoside | |

CAS RN |

74513-17-0 | |

| Record name | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl |A-D-Lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

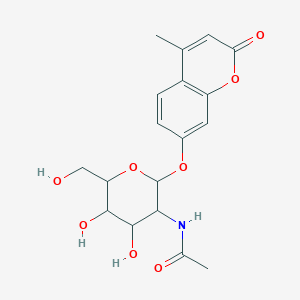

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)